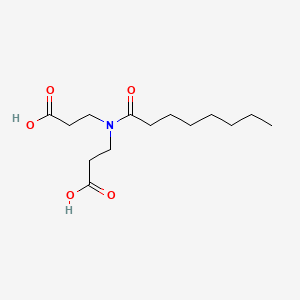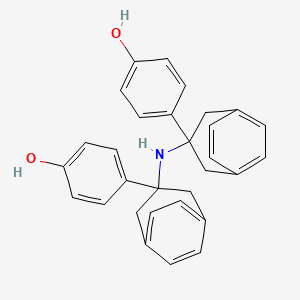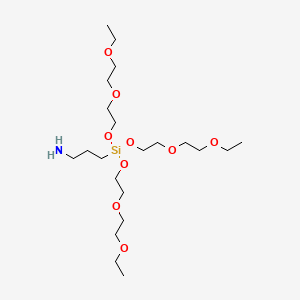
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple ethoxyethoxy groups and a silatridecan backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethylene oxide, ethyl alcohol, and silicon-based precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Scientific Research Applications
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: It is used in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine exerts its effects involves interactions with various molecular targets. The ethoxyethoxy groups enhance its solubility and reactivity, allowing it to participate in a range of chemical reactions. The silicon backbone provides stability and unique electronic properties, making it suitable for specialized applications.
Comparison with Similar Compounds
Similar Compounds
- 10,10-Bis(2-(2-methoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
- 10,10-Bis(2-(2-propoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
Uniqueness
Compared to similar compounds, 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine offers a balance of solubility and reactivity due to its ethoxyethoxy groups. This makes it particularly useful in applications requiring both stability and high reactivity.
Properties
CAS No. |
88127-80-4 |
|---|---|
Molecular Formula |
C21H47NO9Si |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
3-[tris[2-(2-ethoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C21H47NO9Si/c1-4-23-9-12-26-15-18-29-32(21-7-8-22,30-19-16-27-13-10-24-5-2)31-20-17-28-14-11-25-6-3/h4-22H2,1-3H3 |
InChI Key |
PSEYDFDQUJPHJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCO[Si](CCCN)(OCCOCCOCC)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




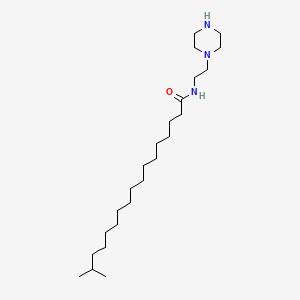
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
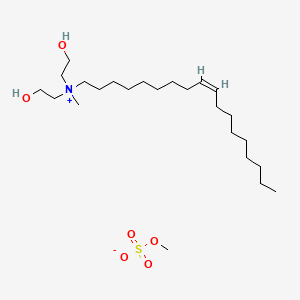
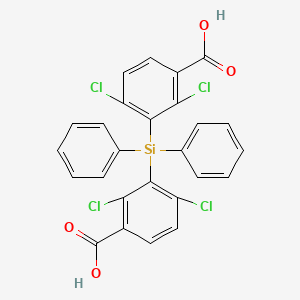
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide](/img/structure/B12674111.png)

